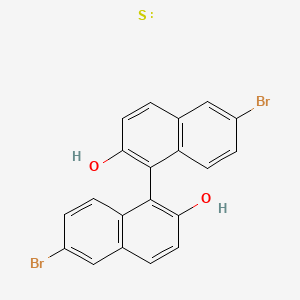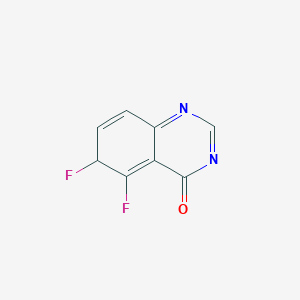
5,6-difluoro-6H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms at positions 5 and 6 in the quinazolinone ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-6H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with fluorinated aldehydes or ketones. One common method is the condensation of 2-aminobenzamide with 5,6-difluorobenzaldehyde in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms at positions 5 and 6 can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted quinazolinones with various functional groups at positions 5 and 6.
Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.
Reduction: Reduced quinazolinone derivatives with increased hydrogen content.
Scientific Research Applications
5,6-Difluoro-6H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-difluoro-6H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazolin-4-one: Lacks the additional fluorine atom at position 5, resulting in different chemical and biological properties.
5,6-Dichloroquinazolin-4-one: Contains chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
5,6-Dimethylquinazolin-4-one:
Uniqueness
5,6-Difluoro-6H-quinazolin-4-one is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
Molecular Formula |
C8H4F2N2O |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5,6-difluoro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-4H |
InChI Key |
GTVOUVBFUNIFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=C(C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B12356416.png)
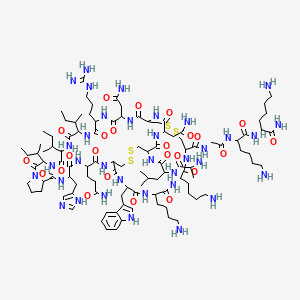
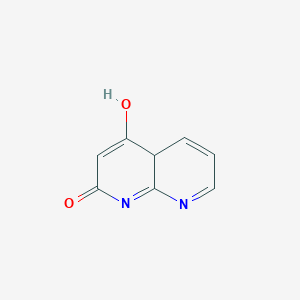
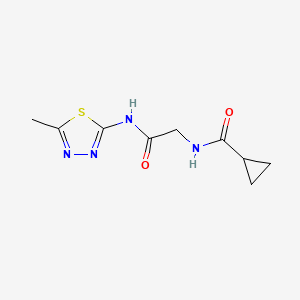
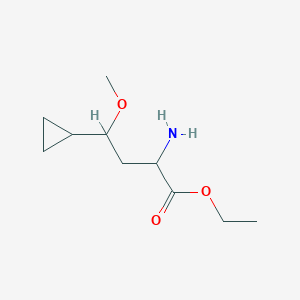
![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
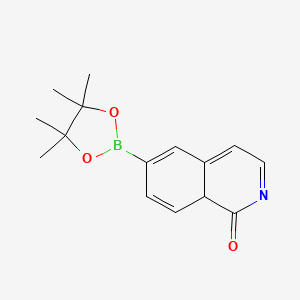
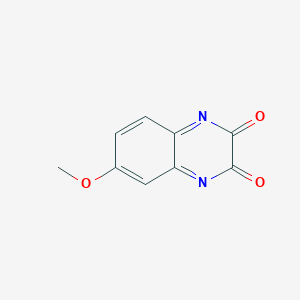
![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)

![7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12356462.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carbaldehyde](/img/structure/B12356466.png)

